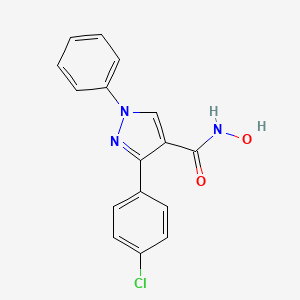![molecular formula C27H26N2O2 B7534542 7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine](/img/structure/B7534542.png)
7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine, also known as MMQ, is a quinoline derivative that has shown promising results in scientific research. It is a synthetic compound that has been synthesized using a variety of methods.
Wirkmechanismus
The mechanism of action of 7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including topoisomerase II, histone deacetylase, and cyclooxygenase-2. 7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine has been shown to have various biochemical and physiological effects. 7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. 7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine has also been shown to reduce the production of reactive oxygen species in cancer cells. Additionally, 7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine has been shown to reduce the expression of various oncogenes, such as c-Myc and Bcl-2, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a variety of methods. 7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine has also been shown to have low toxicity in animal models. However, 7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, 7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for 7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine research. One direction is to further investigate its potential therapeutic applications, particularly in human clinical trials. Another direction is to investigate its mechanism of action in more detail. Additionally, there is potential for 7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine to be used in combination with other anti-cancer agents to improve their efficacy. Finally, there is potential for 7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine to be modified to improve its solubility and bioavailability.
Synthesemethoden
7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine has been synthesized using a variety of methods, including the Pd-catalyzed Suzuki coupling reaction, the Buchwald-Hartwig amination reaction, and the Sonogashira coupling reaction. The Pd-catalyzed Suzuki coupling reaction involves the reaction of 2-chloroquinoline with phenylboronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 2-chloroquinoline with N-methyl-N-phenylamine in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of 2-chloroquinoline with prop-2-yn-1-ol in the presence of a copper catalyst.
Wissenschaftliche Forschungsanwendungen
7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine has been studied for its potential therapeutic applications, including its use as an anti-cancer agent, an anti-inflammatory agent, and an anti-viral agent. 7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine has been shown to inhibit the replication of the hepatitis C virus in vitro.
Eigenschaften
IUPAC Name |
7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-4-16-31-22-12-10-20(11-13-22)19-29(2)27-18-25(21-8-6-5-7-9-21)24-15-14-23(30-3)17-26(24)28-27/h4-15,17-18H,1,16,19H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVHOKVNGYQCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OCC=C)C2=NC3=C(C=CC(=C3)OC)C(=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-phenylethanamine](/img/structure/B7534466.png)
![N-(3-morpholin-4-ylsulfonylphenyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7534469.png)
![1-[(4-chlorophenyl)methyl]-N,N,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B7534470.png)

![N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7534477.png)

![Ethyl 4-(2-chlorophenyl)-2-[(2-methylcyclopropanecarbonyl)amino]thiophene-3-carboxylate](/img/structure/B7534494.png)

![1-[1-[1-(2-Phenylacetyl)piperidine-3-carbonyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7534509.png)
![N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide](/img/structure/B7534517.png)

![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-pyridin-3-ylsulfonylpiperidine-4-carboxamide](/img/structure/B7534519.png)
![3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7534521.png)
